molecular formula C10H16ClN B6164428 methyl[2-(4-methylphenyl)ethyl]amine hydrochloride CAS No. 1071514-66-3

methyl[2-(4-methylphenyl)ethyl]amine hydrochloride

Cat. No.: B6164428
CAS No.: 1071514-66-3
M. Wt: 185.7
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Description

Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride is a chemical compound with the molecular formula C10H15N·HCl. It is a hydrochloride salt of an amine, which is often used in various chemical and pharmaceutical applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[2-(4-methylphenyl)ethyl]amine hydrochloride typically involves the reaction of 4-methylphenylacetonitrile with methylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The use of automated systems also reduces the risk of contamination and improves overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 4-methylbenzaldehyde or 4-methylacetophenone.

    Reduction: Formation of N-methyl-4-methylphenethylamine.

    Substitution: Formation of 4-methylphenylethyl halides.

Scientific Research Applications

Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of amine metabolism and enzyme interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of methyl[2-(4-methylphenyl)ethyl]amine hydrochloride involves its interaction with biological targets, such as enzymes and receptors. The compound can act as a substrate for monoamine oxidase, leading to the formation of reactive intermediates that can modulate neurotransmitter levels. Additionally, it may interact with specific receptors in the central nervous system, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar structure but with a methoxy group instead of a methyl group.

    4-Methylphenethylamine: Lacks the methyl group on the nitrogen atom.

    N-Methyl-4-methoxyphenethylamine: Contains both a methoxy group and a methyl group on the nitrogen atom.

Uniqueness

Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the nitrogen atom enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

1071514-66-3

Molecular Formula

C10H16ClN

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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